molecular formula C11H7BrOS B8752445 4-(5-Bromothiophen-2-YL)benzaldehyde CAS No. 265107-24-2

4-(5-Bromothiophen-2-YL)benzaldehyde

Cat. No.: B8752445
CAS No.: 265107-24-2
M. Wt: 267.14 g/mol
InChI Key: HEBHVTLNJSXJIK-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-YL)benzaldehyde is a useful research compound. Its molecular formula is C11H7BrOS and its molecular weight is 267.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

265107-24-2

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C11H7BrOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H

InChI Key

HEBHVTLNJSXJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a two necked flask under argon, 0.75 g (3.98 mmol) of 4-(2-thienyl)benzaldehyde in 20 mL of dimethylformamide (DMF) are cooled to 0° C. 1.1 eq. (0.78 g, 4.38 mmol) of N-bromosuccinimide (NBS) are solubilised in a mixture of 10 mL of DMF and 10 mL of methanol. This solution of NBS (protected from light) is then added drop by drop (30 min) to the reaction medium. The temperature of the medium is then left to return to ambient temperature over 2 h. The medium is hydrolysed with a solution of 1 mol·L−1 HCl and extracted with ethyl ether. The combined organic phases are washed with a saturated NaCl solution then dried on anhydrous Na2SO4. After filtration and evaporation to dryness, the reaction mixture is recrystallised with acetone.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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